4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a cyclobutyl group, a methyl group, and a piperazine ring substituted with an oxolane-2-carbonyl group. Due to its complex structure, this compound has garnered interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation, depending on the availability of the starting materials.
Attachment of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.
Oxolane-2-carbonyl Substitution: The final step involves the acylation of the piperazine nitrogen with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and piperazine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the carbonyl group using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Halogenated derivatives can be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclobutyl-2-methyl-6-[4-(morpholine-2-carbonyl)piperazin-1-yl]pyrimidine
- 4-cyclobutyl-2-methyl-6-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]pyrimidine
- 4-cyclobutyl-2-methyl-6-[4-(pyrrolidine-2-carbonyl)piperazin-1-yl]pyrimidine
Uniqueness
Compared to similar compounds, 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the oxolane-2-carbonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-19-15(14-4-2-5-14)12-17(20-13)21-7-9-22(10-8-21)18(23)16-6-3-11-24-16/h12,14,16H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQXLCSJGVOGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCO3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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